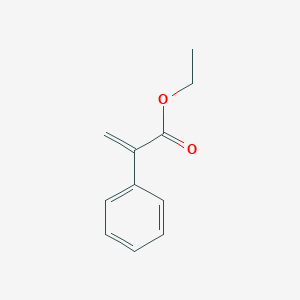

Ethyl 2-phenylacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIWYTYYWPXGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066776 | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22286-82-4 | |

| Record name | Ethyl α-methylenebenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22286-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-phenylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylenephenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-PHENYLACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT7338P3HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Phenylacrylate via Knoevenagel Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylacrylate serves as a critical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry for the production of compounds like Tilidine.[1] Its α,β-unsaturated ester structure also makes it a valuable monomer in polymer chemistry and a versatile building block in organic synthesis.[1] The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and a prominent method for the synthesis of this compound and its derivatives.[2][3] This guide provides an in-depth overview of the synthesis of this compound through the Knoevenagel condensation, focusing on the reaction between benzaldehyde and diethyl malonate.

Reaction Principle

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] In the synthesis of this compound, the active methylene compound is diethyl malonate, and the carbonyl compound is benzaldehyde. The reaction is typically catalyzed by a weak base.[3][4]

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form the final α,β-unsaturated product.[5]

Experimental Data Summary

The following tables summarize quantitative data for the Knoevenagel condensation between benzaldehyde and active methylene compounds, providing insights into various catalytic systems and reaction conditions.

Table 1: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

| Catalyst | Base/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Benzoic Acid | Benzene | 130-140 | 11-18 | ~71 | [6] |

| AAPTMS@K10 | - | - | Room Temp | 12 | 97 (Conversion) | [7] |

| Immobilized Gelatine | - | DMSO | Room Temp | Overnight | 85-89 | [5] |

| Immobilized BSA | - | DMSO | Room Temp | - | 85-89 | [8] |

Note: AAPTMS@K10 refers to N-(2-aminoethyl)-3-aminopropyltrimethoxysilane functionalized K10 montmorillonite. The yield for this catalyst is reported as conversion to cinnamic acid, a related product.

Table 2: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diisopropylethylammonium acetate | Hexane | 65-70 | 3-6 | 91 | [9] |

| Copper Powder | Ethanol | 56 | 16 | 98 | [10] |

| Sodium Ethoxide | - | - | - | High | [11] |

Note: This table is provided for comparative purposes, as ethyl cyanoacetate is a common active methylene compound used in Knoevenagel condensations to produce related cyanoacrylate derivatives.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methodologies for the Knoevenagel condensation.[5][6] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Materials:

-

Benzaldehyde

-

Diethyl malonate

-

Piperidine (or other suitable base catalyst)

-

Toluene or Benzene

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dean-Stark apparatus (or molecular sieves)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, a slight excess of diethyl malonate, and a suitable solvent such as toluene or benzene.

-

Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine. The amount of catalyst may need to be adjusted based on the purity of the benzaldehyde, as acidic impurities can neutralize the base.[6]

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[3] Continue refluxing until the theoretical amount of water has been collected.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the catalyst and any water-soluble byproducts.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to ensure complete removal of the basic catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Finally, wash the organic layer with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Visualizations

Reaction Mechanism:

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Experimental Workflow:

Caption: General experimental workflow for this compound synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 22286-82-4 | Benchchem [benchchem.com]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylacrylate, also known as ethyl atropate, is a versatile α,β-unsaturated ester with significant applications in organic synthesis and polymer chemistry.[1][2] Its utility as a key intermediate in the production of pharmaceuticals, notably Tilidine, underscores its importance in drug development.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and graphical representations of these chemical processes. All quantitative data are presented in structured tables for ease of reference.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[2][4] Its physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [3][5][6] |

| Molecular Weight | 176.21 g/mol | [3][5][6] |

| Appearance | Clear, colorless oil/liquid | [2][3][7] |

| Boiling Point | 123-125 °C at 16 mmHg | [3][7][8] |

| Density | 1.0419 g/cm³ at 25 °C | [4][8] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol. | [4] |

| Storage Temperature | -20 °C under an inert atmosphere. | [3][4][9] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Ethyl (CH₃) | ~1.3 | Triplet | 3H |

| Ethyl (OCH₂) | ~4.2 | Quartet | 2H |

| Acrylate (=CH₂) | ~5.9 | Singlet/Doublet | 1H |

| Acrylate (=CH₂) | ~6.3 | Singlet/Doublet | 1H |

| Phenyl (Ar-H) | ~7.2-7.5 | Multiplet | 5H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~14 |

| Ethyl (OCH₂) | ~61 |

| Acrylate (=CH₂) | ~128 |

| Phenyl (Ar-C) | ~128-130 |

| Phenyl (ipso-C) | ~137 |

| Acrylate (C=) | ~141 |

| Ester (C=O) | ~166 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.[1]

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic/Vinyl) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Ester) | 1720-1730 | Strong |

| C=C stretch (Alkene) | 1630-1640 | Medium |

| C=C stretch (Aromatic) | 1600, 1450-1500 | Medium-Weak |

| C-O stretch (Ester) | 1100-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insight into its fragmentation pattern.[1] The molecular ion peak ([M]⁺) is expected at m/z 176.[1] Common fragmentation pathways include the loss of the ethoxy group ([M - OCH₂CH₃]⁺) and the formation of the stable tropylium ion ([C₇H₇]⁺) from the phenyl group.[1]

Chemical Properties and Reactivity

This compound's reactivity is characterized by its α,β-unsaturated ester functionality, which makes it susceptible to a variety of chemical transformations.

Synthesis of this compound

Common synthetic routes to this compound include the Knoevenagel condensation and Fischer esterification.[1]

While direct Knoevenagel condensation to this compound is less common, this method is widely used for synthesizing structurally similar compounds like ethyl 2-cyano-3-phenylacrylate.[1][3] The general principle involves the reaction of an aldehyde with a compound containing an active methylene group.[1]

A classic method for preparing this compound is the Fischer esterification of 2-phenylacrylic acid with ethanol in the presence of a strong acid catalyst.[1]

Key Reactions

The conjugated system of this compound allows it to participate in several important organic reactions.

The vinyl group in this compound enables it to undergo polymerization, forming poly(this compound).[1] This can be achieved through various methods, including radical polymerization.[1]

As a Michael acceptor, this compound readily reacts with nucleophiles in a conjugate addition reaction.[2] Aza-Michael additions with amines are particularly efficient.[1]

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 2-phenylacrylic acid and ethanol.

Materials:

-

2-Phenylacrylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-phenylacrylic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[11]

Aza-Michael Addition of Benzylamine to this compound

Objective: To perform an aza-Michael addition of benzylamine to this compound.

Materials:

-

This compound

-

Benzylamine

-

1,8-Diazabicycloundec-7-ene (DBU) (catalyst)

-

Methanol (optional, for microwave-assisted synthesis)

-

Microwave reactor (optional)

Procedure (Solvent-Free):

-

In a reaction vessel, mix this compound and benzylamine.

-

Add a catalytic amount of DBU.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be purified by column chromatography.[1]

Procedure (Microwave-Assisted):

-

In a microwave reaction vessel, dissolve this compound and benzylamine in methanol.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the mixture to the desired temperature for a specified time.

-

After cooling, the solvent is removed, and the product is purified by column chromatography.[12]

References

- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. This compound CAS#: 22286-82-4 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Michael Reaction | NROChemistry [nrochemistry.com]

- 10. 22286-82-4|this compound|BLD Pharm [bldpharm.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-phenylacrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-phenylacrylate (CAS Number: 22286-82-4), a versatile monomer and key intermediate in organic synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis and key reactions, and explores its applications in drug development and polymer chemistry, with a focus on its role as a precursor to the analgesic drug Tilidine.

Core Concepts: Molecular Structure and Properties

This compound, systematically known as ethyl 2-phenylprop-2-enoate, is an α,β-unsaturated ester. Its structure, featuring a phenyl group and an ethyl ester attached to an acrylate backbone, dictates its reactivity and utility in a variety of chemical transformations.

Molecular Structure:

-

IUPAC Name: ethyl 2-phenylprop-2-enoate[5]

-

Synonyms: Ethyl atropate, Ethyl-Methylenebenzeneacetate[2]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | [1][2][5] |

| Boiling Point | 123-125 °C at 16 mmHg | [2] |

| Density | 1.0419 g/cm³ at 25 °C | [2] |

| Form | Clear, colorless oil/liquid | [1][2][3] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol | [2] |

| Purity | Typically ≥97% | [1][3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][3] |

Key Synthetic Protocols

The synthesis of this compound can be achieved through several methods. A common and effective approach involves the reaction of ethyl phenylacetate with paraformaldehyde.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method and describes a one-pot synthesis.

Materials:

-

Ethyl phenylacetate

-

Paraformaldehyde

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Tetrabutylammonium bromide or other phase-transfer catalyst

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

Procedure:

-

To a solution of ethyl phenylacetate (e.g., 41g) in DMF (e.g., 150ml), add potassium carbonate (e.g., 51g), paraformaldehyde (e.g., 11g), and tetrabutylammonium bromide (e.g., 800mg).

-

Stir the mixture at 80°C for 1.5 hours.

-

Cool the reaction mixture and add water (e.g., 100ml) and ethyl acetate (e.g., 350ml).

-

After the potassium carbonate has fully dissolved, separate the lower aqueous layer.

-

Wash the organic layer with water (e.g., 150ml) and then with saturated brine (150ml).

-

Combine the organic layers and extract the aqueous layer again with ethyl acetate (e.g., 150ml).

-

Combine all organic extracts and wash once with water (150ml) and once with saturated brine (150ml).

-

Concentrate the organic phase under reduced pressure to yield this compound. The expected yield is approximately 79% with a purity of >96%.

Applications in Drug Development and Organic Synthesis

This compound serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry.

Intermediate in the Synthesis of Tilidine

Tilidine is a synthetic opioid analgesic used for the treatment of moderate to severe pain. This compound is a key precursor in its synthesis, typically via a Diels-Alder reaction.

Caption: Logical workflow for the synthesis of Tilidine.

Mechanism of Action of Tilidine: Mu-Opioid Receptor Signaling

Tilidine itself is a prodrug that is rapidly metabolized in the liver to its active metabolites, nortilidine and bisnortilidine. Nortilidine is a potent agonist of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of nortilidine to the μ-opioid receptor initiates a signaling cascade that results in analgesia.

Caption: Simplified Mu-Opioid Receptor signaling pathway.

Aza-Michael Additions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor. It readily undergoes aza-Michael additions with various amines, a reaction that is fundamental for the synthesis of β-amino esters, which are important precursors for pharmaceuticals and other biologically active compounds.

Materials:

-

This compound

-

Benzylamine

-

1,8-Diazabicyclo[6]undec-7-ene (DBU) (optional, as a catalyst)

Procedure (Catalytic):

-

In a flask, mix this compound (0.43 mmol), benzylamine (0.43 mmol), and DBU (5 mol%).

-

Stir the reaction mixture at 60°C for 10 minutes.

-

The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate, can be purified by column chromatography. A yield of up to 96% can be expected.[7]

Procedure (Uncatalyzed):

-

Mix this compound with benzylamine at 60°C.

-

Stir the reaction for 2 hours.

-

The product can be isolated and purified as above. The expected yield is around 90%.[7]

Anionic Polymerization

This compound can undergo anionic polymerization to produce polymers with well-defined molecular weights and narrow molecular weight distributions. This "living" polymerization technique is initiated by strong nucleophiles, such as organolithium compounds.

Caption: General workflow for anionic polymerization.

Note: Anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination of the living polymer chains. All glassware should be flame-dried, and all reagents and solvents must be rigorously purified and degassed. The reaction is typically carried out at low temperatures (e.g., -78°C) to control the polymerization and minimize side reactions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both pharmaceutical synthesis and polymer chemistry. Its utility as a precursor to the analgesic Tilidine highlights its importance in drug development. Furthermore, its reactivity in Michael additions and its ability to undergo controlled polymerization make it a useful monomer for the creation of a variety of functional polymers. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with a solid foundation for the use of this compound in their work.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 22286-82-4 [amp.chemicalbook.com]

- 3. This compound | 22286-82-4 [sigmaaldrich.com]

- 4. This compound | 22286-82-4 | Benchchem [benchchem.com]

- 5. This compound | C11H12O2 | CID 89651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of Ethyl 2-Phenylacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-phenylacrylate (CAS No. 22286-82-4), a versatile monomer and key intermediate in organic synthesis. The document details expected and reported data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Executive Summary

This compound, with the molecular formula C₁₁H₁₂O₂, possesses a molecular weight of 176.21 g/mol .[1][2] Its structure, featuring an ethyl ester, a phenyl group, and an acrylate moiety, gives rise to a distinct spectroscopic fingerprint. This guide presents the key spectral features in structured tables for ease of reference and includes generalized experimental protocols for data acquisition. Spectroscopic analysis is fundamental for confirming the structure and purity of this compound, which is often synthesized through methods like the Knoevenagel condensation or Fischer esterification.[3][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[3]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is characterized by distinct signals for the ethyl, phenyl, and vinyl protons. The two vinyl protons on the same carbon (=CH₂) are diastereotopic and are expected to appear as two separate signals.

| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |

| Ethyl (-OCH₂-) | ~4.2 | Quartet | 2H |

| Vinyl (=CH₂) | ~5.9 | Singlet / Doublet | 1H |

| Vinyl (=CH₂) | ~6.3 | Singlet / Doublet | 1H |

| Phenyl (Ar-H) | ~7.2 - 7.5 | Multiplet | 5H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14 |

| Ethyl (-OCH₂-) | ~61 |

| Vinyl (=CH₂) | ~128 |

| Phenyl (Ar-CH) | ~128 - 130 |

| Phenyl (ipso-C) | ~137 |

| Vinyl (=C<) | ~141 |

| Ester (C=O) | ~166 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption from the ester carbonyl group.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (Aromatic & Vinyl) | > 3000 | Medium |

| C-H stretch (Aliphatic) | < 3000 | Medium |

| C=O stretch (Ester) | ~1720 - 1730 | Strong |

| C=C stretch (Alkene & Aromatic) | ~1610 - 1640 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 176.

| Ion Type | Expected m/z |

| [M]⁺ | 176 |

| [M+H]⁺ | 177 |

| [M+Na]⁺ | 199 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Typically acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone may need to be optimized to achieve good ionization and minimize fragmentation. The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

Data Analysis Workflow

The general workflow for the acquisition and analysis of spectroscopic data is outlined below.

References

A Technical Guide to the Reactivity of the α,β-Unsaturated Ester in Ethyl 2-Phenylacrylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-phenylacrylate, also known by its IUPAC name ethyl 2-phenylprop-2-enoate, is a versatile α,β-unsaturated ester with significant applications in organic synthesis and polymer science.[1][2] Its reactivity is dominated by the electrophilic nature of the carbon-carbon double bond, which is conjugated with the carbonyl group of the ester. This guide provides an in-depth analysis of the principal reaction pathways of this compound, including conjugate additions, cycloadditions, polymerization, and reduction reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the field.

Core Reactivity of the α,β-Unsaturated System

The chemical behavior of this compound is dictated by the electronic interplay between the phenyl group, the acrylate double bond, and the ester moiety. The electron-withdrawing nature of the ester group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles (a 1,4-conjugate or Michael addition). The double bond also readily participates in pericyclic reactions and polymerization.

Caption: General reactivity pathways of this compound.

Michael (Conjugate) Addition Reactions

The Michael addition is a cornerstone reaction for α,β-unsaturated esters.[3][4] Nucleophiles preferentially attack the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Mechanism

The reaction proceeds via the attack of a nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically by a solvent or during workup) to yield the final 1,4-adduct.

Caption: Generalized mechanism of the Michael addition reaction.

Aza-Michael Additions

The addition of amine nucleophiles, known as the aza-Michael addition, is a highly efficient method for synthesizing β-amino esters.[5][6] These reactions are often catalyzed by a base.

Table 1: Quantitative Data for Aza-Michael Addition

| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | DBU | None | 80 | 0.25 | 95 | [5] |

Experimental Protocol: Aza-Michael addition of Benzylamine

-

Reactants: this compound (1 mmol), benzylamine (1 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol).

-

Procedure: In a reaction vessel, this compound and benzylamine are mixed. DBU is added, and the mixture is heated to 80°C with stirring for 15 minutes under solvent-free conditions.[5]

-

Workup and Purification: The reaction mixture is cooled to room temperature. The product is purified using column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure β-amino ester.[5]

Cycloaddition Reactions: The Diels-Alder Reaction

As an electron-deficient alkene, this compound is an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form substituted cyclohexene rings.[2][7] The reaction's rate and stereoselectivity are governed by frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]

Caption: Schematic of the Diels-Alder reaction.

Table 2: Data for Asymmetric Diels-Alder Reactions

| Diene | Dienophile | Catalyst | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclopentadiene | Ethyl acrylate* | Chiral Oxazaborolidine | -78 | >99 | >99 | [8] |

Note: Data for the closely related ethyl acrylate is cited to illustrate the high stereoselectivity achievable in these reactions. Similar outcomes are expected for this compound.

Experimental Protocol: Asymmetric Diels-Alder Reaction

-

Reactants: 2-Substituted cyclopentadiene (0.5 mmol), ethyl acrylate (1.0 mmol), and a Brønsted acid-activated chiral oxazaborolidine catalyst (10 mol%).[8]

-

Procedure: To a solution of the chiral catalyst in a suitable solvent (e.g., CH₂Cl₂) at -78°C is added the dienophile, followed by the diene. The reaction is stirred at this temperature until completion, monitored by TLC.[8]

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The resulting adduct is purified by flash chromatography.[8]

Polymerization

The vinyl group in this compound allows it to serve as a monomer in polymerization processes, leading to the formation of poly(this compound).[3][9] This polymer and its copolymers have applications in coatings, adhesives, and plastics.[9] The reaction can proceed through various mechanisms, including radical and anionic pathways.

Caption: General workflow for the polymerization of this compound.

Radical Polymerization

Radical polymerization is a common method initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][10] The process involves three key steps: initiation, propagation, and termination.[11]

Table 3: Kinetic Data for Radical Polymerization of Related Acrylates

| Monomer | Initiator | Anionic Inhibitor | Temp (°C) | kp (L·mol⁻¹·s⁻¹) | kt (L·mol⁻¹·s⁻¹) | Reference |

| Ethyl 2-cyanoacrylate | BPO | Acetic Acid (7 wt%) | 30 | 1622 | 4.11 x 10⁸ | [10] |

| Ethyl 2-cyanoacrylate | BPO | 1,3-propanesultone (0.5 wt%) | 30 | 1610 | 4.04 x 10⁸ | [10] |

Note: Kinetic data for the structurally similar ethyl 2-cyanoacrylate is presented to provide insight into the rapid kinetics of acrylate polymerization.

Reduction and Hydrogenation

The carbon-carbon double bond of this compound can be selectively reduced to yield ethyl 2-phenylpropanoate. This is typically achieved through catalytic hydrogenation.

Asymmetric Hydrogenation

The use of chiral transition metal catalysts, particularly those based on rhodium, allows for asymmetric hydrogenation, producing the saturated ester with high enantioselectivity.[1] This is a powerful method for creating chiral centers.

Table 4: Catalytic Asymmetric Hydrogenation

| Catalyst System | Reaction | Key Feature | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium Complexes | Asymmetric Hydrogenation | Selective addition of H₂ across the C=C bond. | High fidelity | [1] |

| Pt/Carbon Fiber with Cinchonidine* | Asymmetric Hydrogenation of ketoester | High conversion and enantioselectivity. | up to 99% | [12] |

Note: Data for a related hydrogenation highlights the potential for achieving high enantioselectivity in such systems.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine.[9][13] The reaction with this compound would yield a highly functionalized allylic alcohol derivative.

References

- 1. This compound | 22286-82-4 | Benchchem [benchchem.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. leah4sci.com [leah4sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine [organic-chemistry.org]

- 9. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. ijert.org [ijert.org]

- 13. Baylis-Hillman Reaction [organic-chemistry.org]

The Pivotal Role of Ethyl 2-Phenylacrylate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Ethyl 2-phenylacrylate, a versatile α,β-unsaturated ester, has emerged as a cornerstone in organic synthesis, offering a gateway to a diverse array of complex molecular architectures. Its unique structural features, combining a reactive double bond with a phenyl group and an ester moiety, make it a valuable building block for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations to empower innovation in chemical and pharmaceutical research.

Introduction to this compound

This compound, systematically named ethyl 2-phenylprop-2-enoate, is a colorless liquid with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure as an α,β-unsaturated ester makes it a versatile synthetic intermediate, readily participating in a variety of organic transformations. The presence of the phenyl group at the α-position significantly influences the molecule's electronic properties and steric hindrance, thereby dictating its reactivity in key chemical reactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22286-82-4 | |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless Liquid | |

| IUPAC Name | ethyl 2-phenylprop-2-enoate | [1][2] |

| Synonyms | Ethyl atropate, 2-Phenylacrylic acid ethyl ester | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

The preparation of this compound can be achieved through several established synthetic pathways, with the Knoevenagel condensation being a prominent and efficient method.[2]

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound with a carbonyl compound. While a direct route to this compound itself is less common, this method is widely employed for synthesizing closely related derivatives. For instance, the reaction of benzaldehyde with ethyl cyanoacetate, catalyzed by a base, yields ethyl 2-cyano-3-phenylacrylate, a structural analog.[2] A more direct and industrially significant method involves the reaction of ethyl phenylacetate with paraformaldehyde in the presence of a base and a phase-transfer catalyst.[2]

Table 2: Synthesis of this compound via Reaction of Ethyl Phenylacetate and Paraformaldehyde

| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (GC) | Reference |

| Sodium Carbonate | Tetrabutylammonium Chloride | DMF | 60 | 3 | ~77 | >96 | [2] |

| Potassium Carbonate | Tetrabutylammonium Bromide | DMF | 80 | 1.5 | ~79 | >96 | [2] |

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl phenylacetate

-

Paraformaldehyde

-

Potassium Carbonate (K₂CO₃)

-

Tetrabutylammonium Bromide (TBAB)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution

Procedure:

-

To a stirred solution of ethyl phenylacetate (1 equivalent) and paraformaldehyde (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents) and tetrabutylammonium bromide (0.05 equivalents).

-

Heat the reaction mixture to 80°C and stir for 1.5 hours.

-

After cooling to room temperature, add water and ethyl acetate to the reaction mixture.

-

Separate the organic layer, wash with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Synthesis of this compound Workflow.

Key Applications in Organic Synthesis

This compound serves as a versatile building block in a multitude of organic reactions, enabling the construction of complex molecular frameworks.

Aza-Michael Additions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor for the conjugate addition of amines, known as the aza-Michael reaction. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active compounds. The reaction can be significantly accelerated using catalysts like 1,8-diazabicycloundec-7-ene (DBU) under solvent-free conditions, leading to high yields in short reaction times.[2]

Table 3: Aza-Michael Addition of Benzylamine to this compound

| Entry | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | None | Room Temp. | 1.5 h | 30 | |

| 2 | DBU (10) | Room Temp. | 30 min | 56 | |

| 3 | None | 60 | 2 h | 90 | |

| 4 | DBU (10) | 60 | 30 min | 70 | |

| 5 | DBU (10) | 60 | 10 min | 88 | |

| 6 | DBU (5) | 60 | 10 min | 96 |

Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound

Materials:

-

This compound

-

Benzylamine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vial equipped with a magnetic stirrer, mix this compound (1 equivalent) and benzylamine (1 equivalent).

-

Add DBU (5 mol%) to the mixture.

-

Stir the reaction mixture at 60°C for 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the crude product directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-amino ester.

Caption: Aza-Michael Addition Experimental Workflow.

Cycloaddition Reactions

The conjugated system of this compound enables its participation in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[2] These reactions are fundamental for the construction of cyclic and polycyclic systems. For instance, the Diels-Alder reaction of this compound with a suitable diene is a key step in the synthesis of the analgesic drug Tilidine. While specific, detailed protocols for these reactions with this compound are often proprietary or embedded in larger synthetic sequences, the general principles of cycloaddition chemistry apply. The reaction is typically governed by frontier molecular orbital theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound) is crucial for determining the reaction rate and stereoselectivity.[2]

Photoredox Catalysis

Emerging research has highlighted the utility of this compound in advanced catalytic processes, including photoredox catalysis.[2] The electron-deficient double bond is susceptible to radical additions, making it a suitable substrate for forming complex carbon-carbon bonds under mild, visible-light-mediated conditions.[2] One such application is the atom transfer radical addition (ATRA), a highly atom-economical method for the difunctionalization of alkenes.[3] While a general protocol is provided below, specific applications with this compound would require optimization.

General Experimental Protocol: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

Materials:

-

This compound (or other olefin)

-

Alkyl halide (e.g., bromomalonate)

-

Photoredox catalyst (e.g., --INVALID-LINK--)

-

Light source (e.g., blue LEDs)

-

Solvent (e.g., DMSO)

Procedure:

-

In a reaction vessel, dissolve the photoredox catalyst (e.g., 1 mol%) in the chosen solvent.

-

Add the alkyl halide (1.2 equivalents) and this compound (1 equivalent).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Irradiate the mixture with the light source at room temperature while stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Caption: General Workflow for Photoredox-Catalyzed ATRA.

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the pharmaceutical industry, most notably in the production of Tilidine, an opioid analgesic. The synthesis of the Tilidine core structure relies on the aforementioned Diels-Alder reaction, underscoring the importance of this compound in accessing this essential medication.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including aza-Michael additions, cycloadditions, and photoredox-catalyzed transformations, makes it an indispensable tool for the synthesis of complex organic molecules, with significant applications in materials science and the pharmaceutical industry. The continued exploration of its reactivity is expected to unlock new synthetic methodologies and contribute to the development of novel chemical entities.

References

Thermal and mechanical properties of poly(ethyl 2-phenylacrylate)

An In-depth Technical Guide to the Predicted Thermal and Mechanical Properties of Poly(ethyl 2-phenylacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(this compound) (PEPA) is a polymer with significant potential in various applications, including coatings, adhesives, and advanced materials, owing to its unique molecular structure.[1][2] This technical guide provides a comprehensive overview of the predicted thermal and mechanical properties of PEPA, drawing upon established structure-property relationships within the polyacrylate family. Due to the limited availability of direct experimental data for PEPA, this document focuses on estimating its properties based on analogous polymers, such as poly(ethyl acrylate) (PEA) and other phenyl-substituted polymers.[1] Furthermore, detailed experimental protocols for the characterization of these properties are provided to guide researchers in their empirical investigations.

Introduction

Poly(this compound) is synthesized from the monomer this compound.[1] The key structural feature of PEPA is the presence of a bulky phenyl group attached to the alpha-carbon of the acrylate repeating unit. This phenyl group is anticipated to significantly influence the polymer's properties by introducing steric hindrance and restricting the rotational freedom of the polymer backbone.[1] Consequently, PEPA is expected to exhibit distinct thermal and mechanical characteristics compared to its non-phenylated counterpart, poly(ethyl acrylate).[1]

Predicted Thermal Properties

The thermal behavior of a polymer is critical for determining its processing conditions and service temperature range. The primary thermal properties of interest are the glass transition temperature (Tg) and the thermal decomposition temperature.

Glass Transition Temperature (Tg)

Table 1: Predicted and Comparative Glass Transition Temperatures

| Polymer | Structure | Predicted/Reported Tg (°C) |

| Poly(ethyl acrylate) (PEA) | -(CH₂-CH(COOCH₂CH₃))- | -8 to -24[1][3][4] |

| Poly(this compound) (PEPA) | -(CH₂-C(C₆H₅)(COOCH₂CH₃))- | Significantly > -8 (Predicted) |

| Poly(phenyl methacrylate) (PPMA) | -(CH₂-C(CH₃)(COOC₆H₅))- | ~110-120 (for syndiotactic)[1] |

Thermal Decomposition

Thermogravimetric analysis (TGA) is used to determine the thermal stability of a polymer by measuring its weight loss as a function of temperature. The thermal degradation of polyacrylates in an inert atmosphere typically involves processes like depolymerization and decarboxylation.[5][6] For poly(alkyl methacrylates), thermal stability has been shown to be influenced by the molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance.[7] It is anticipated that PEPA will display thermal stability comparable to or slightly different from other polyacrylates, with decomposition likely commencing at temperatures above 200°C.

Table 2: Predicted Thermal Decomposition Characteristics of Poly(this compound)

| Property | Predicted Value/Range |

| Onset of Decomposition (Tonset) | > 200°C |

| Temperature of Maximum Decomposition Rate (Tmax) | Dependent on heating rate and atmosphere |

Predicted Mechanical Properties

The mechanical properties of a polymer dictate its suitability for structural applications. Key parameters include tensile strength, Young's modulus, and elongation at break.

The presence of the stiff phenyl group in the PEPA backbone is expected to lead to a harder and more rigid material compared to the soft and flexible PEA.[1] This translates to an anticipated increase in tensile strength and Young's modulus, and a corresponding decrease in elongation at break.

Table 3: Predicted and Comparative Mechanical Properties

| Property | Poly(ethyl acrylate) (PEA) | Poly(this compound) (PEPA) (Predicted) |

| Tensile Strength | Low | Higher than PEA |

| Young's Modulus | Low | Higher than PEA |

| Elongation at Break | High | Lower than PEA |

Experimental Protocols

To validate the predicted properties of poly(this compound), the following standard experimental protocols are recommended.

Synthesis of Poly(this compound)

A common method for the synthesis of polyacrylates is free-radical polymerization.

Protocol: Free-Radical Solution Polymerization

-

Materials: this compound (monomer), a suitable solvent (e.g., toluene), and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

Procedure: a. Dissolve the this compound monomer in toluene in a reaction flask equipped with a condenser and a nitrogen inlet. b. Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. c. Add the AIBN initiator to the solution. d. Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (typically 60-80°C for AIBN) and maintain for several hours. e. After the polymerization is complete, precipitate the polymer by pouring the solution into a non-solvent, such as methanol. f. Filter and dry the resulting poly(this compound) under vacuum.

References

- 1. Synthesis and characterization of poly (phenyl methacrylates) | Semantic Scholar [semanticscholar.org]

- 2. This compound | 22286-82-4 | Benchchem [benchchem.com]

- 3. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. polychemistry.com [polychemistry.com]

Ethyl 2-phenylacrylate: A Linchpin in the Synthesis of the Analgesic Tilidine

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical synthesis, the role of specific intermediates is paramount to the efficient and successful production of active pharmaceutical ingredients (APIs). This technical guide delves into the critical function of Ethyl 2-phenylacrylate as a pivotal intermediate in the manufacturing of Tilidine, a potent synthetic opioid analgesic. This document serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development, providing a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data, and process logic visualizations.

This compound, also known as ethyl atropate, is an α,β-unsaturated ester that serves as a key building block in the synthesis of Tilidine. Its chemical structure is integral to the formation of the cyclohexene core of the Tilidine molecule through a Diels-Alder reaction. The versatility of this compound also extends to polymer chemistry, where it is utilized as a monomer.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactants is fundamental to the successful execution and optimization of the synthesis.

Table 1: Physicochemical Data of this compound [1][2]

| Property | Value |

| CAS Number | 22286-82-4 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Liquid |

| Purity | ≥97% |

Table 2: Physicochemical Data of Tilidine [2][3]

| Property | Value |

| CAS Number | 51931-66-9 |

| Molecular Formula | C₁₇H₂₃NO₂ |

| Molecular Weight | 273.37 g/mol |

| Appearance | White/almost white crystalline powder (as hydrochloride hemihydrate) |

| Solubility (as hydrochloride hemihydrate) | Highly soluble in water, ethanol, and dichloromethane |

The Synthetic Pathway to Tilidine

The synthesis of Tilidine from this compound is a multi-step process that begins with a cornerstone cycloaddition reaction, followed by isomer separation and purification, and finally, salt formation to enhance stability and bioavailability.

Experimental Protocols

Step 1: Diels-Alder Reaction for the Synthesis of cis/trans-Tilidine Mixture

The core of the Tilidine synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between 1-(N,N-dimethylamino)-1,3-butadiene and this compound (ethyl atropate). This reaction forms the cyclohexene ring structure of Tilidine. While specific industrial protocols are proprietary, the general procedure involves reacting the two precursors, often without a solvent or in a non-polar solvent, and heating the mixture to facilitate the reaction. The reaction typically yields a mixture of cis and trans isomers of Tilidine.

Due to the proprietary nature of pharmaceutical manufacturing processes, a detailed, publicly available experimental protocol for this specific Diels-Alder reaction with precise molar ratios, temperatures, and reaction times is not readily found in the surveyed literature. The information provided is based on the general principles of Diels-Alder reactions involving similar substrates.

Step 2: Isomerization of the cis/trans-Tilidine Mixture

The initial Diels-Alder reaction produces a mixture of isomers, of which the (E)-(trans)-isomer is the pharmacologically active component. Therefore, an isomerization step is crucial to enrich the desired trans-isomer. This is typically achieved through acid catalysis.

Protocol for Acid-Catalyzed Isomerization:

-

A mixture of cis/trans-Tilidine base is dissolved in water.

-

An acid, most commonly phosphoric acid, is added to the solution to achieve a pH between 2 and 6.

-

The reaction mixture is heated to a temperature range of 95 to 100°C for a period of 15 to 30 hours.

-

After cooling, the solution is basified to a pH of 12-14 using a base such as sodium hydroxide.

-

The enriched trans-Tilidine base is then extracted using an organic solvent, for example, petroleum ether.

-

The organic layer is separated and the solvent is evaporated to yield the isomerized Tilidine base as a yellow oil.

Table 3: Quantitative Data for the Isomerization of cis-Tilidine to trans-Tilidine [3]

| Molar Ratio of Phosphoric Acid to cis-Tilidine | pH | Temperature (°C) | Time (h) | Resulting cis:trans Ratio | Yield of Tilidine Base (g) from 10g cis-Tilidine |

| 0.8 | 5 - 6 | 95 - 100 | 16 | 39.5 : 56.8 | 8.8 |

| 0.5 | 5 - 6 | 95 - 100 | 20.5 | 60.1 : 37.8 | 7.5 |

| 2 | 2 - 3 | 95 - 100 | 16 | 73.8 : 25.7 | 7.9 |

| Equimolar | 3 - 4 | 95 - 100 | 30 | 25.1 : 73.2 | 6.4 |

Step 3: Salt Formation

To improve the stability and handleability of the final product, the Tilidine base is converted into a salt. Common salt forms include the hydrochloride, mesylate, and orthophosphate.

Protocol for the Preparation of Tilidine Mesylate:

-

Dissolve the Tilidine base in a suitable solvent such as ethyl acetate, methyl isobutyl ketone (MIBK), or acetone.

-

Add an equimolar amount of mesylic acid to the solution at a temperature between 0°C and 40°C.

-

Stir the mixture at room temperature to allow the Tilidine mesylate salt to precipitate.

-

The precipitate is then filtered, washed with the solvent, and dried under a vacuum.

Table 4: Quantitative Data for the Preparation of Tilidine Mesylate [4]

| Solvent | Starting Tilidine Base (mol) | Yield (%) |

| Ethyl Acetate | 0.01 | ~99% |

| MIBK | 0.01 | ~79% |

| Acetone | 0.025 | ~81% |

Logical Relationships in Tilidine Synthesis

The synthesis of Tilidine is a logical sequence of chemical transformations, each with a specific purpose, leading to the final active pharmaceutical ingredient.

Conclusion

This compound is an indispensable intermediate in the synthesis of Tilidine. The Diels-Alder reaction, in which it participates, is a powerful and efficient method for constructing the core structure of the Tilidine molecule. The subsequent isomerization and salt formation steps are critical for obtaining the final, stable, and pharmacologically active form of the drug. The detailed protocols and quantitative data presented in this guide provide a valuable resource for professionals in the field of pharmaceutical development and manufacturing, underscoring the importance of understanding and optimizing each step of the synthetic process.

References

- 1. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1999003821A2 - Process for isomerisation of tilidine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Michael Addition Reactions of Ethyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-phenylacrylate, an α,β-unsaturated ester, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical development. Its electron-deficient double bond readily participates in Michael addition reactions, a class of conjugate additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Michael addition reactions involving this compound, with a focus on amine, thiol, and carbanion nucleophiles.

Core Principles of the Michael Addition

The Michael addition is a nucleophilic addition of a Michael donor (nucleophile) to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. In the case of this compound, the phenyl group at the α-position influences the reactivity of the alkene. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate a more potent nucleophile.

The general mechanism involves three key steps:

-

Nucleophile formation: A base abstracts a proton from the Michael donor to form a nucleophile (e.g., an enolate, thiolate, or amide).

-

Conjugate addition: The nucleophile attacks the electron-deficient β-carbon of this compound, forming a new covalent bond and generating a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final Michael adduct.

Aza-Michael Addition: The Addition of Amines

The aza-Michael addition, the conjugate addition of nitrogen nucleophiles, is a widely used method for the synthesis of β-amino esters, which are valuable precursors for pharmaceuticals and other biologically active molecules. The reaction of amines with this compound can be performed under neat conditions or with a catalyst to enhance reaction rates and yields.

Quantitative Data for Aza-Michael Addition of Benzylamine

The reaction of benzylamine with this compound has been studied under various conditions, demonstrating the significant catalytic effect of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

| Entry | Michael Donor | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Benzylamine | None | None | Room Temp. | 1.5 h | 30 | [1] |

| 2 | Benzylamine | DBU (46.5) | None | Room Temp. | 30 min | 56 | [1] |

| 3 | Benzylamine | None | None | 60 | 2 h | 90 | [1] |

| 4 | Benzylamine | DBU (10) | None | 60 | 30 min | 70 | [1] |

| 5 | Benzylamine | DBU (46.5) | None | 60 | 10 min | 88 | [1] |

| 6 | Benzylamine | DBU (5) | None | 60 | 10 min | 96 | [1] |

Experimental Protocol: DBU-Catalyzed Aza-Michael Addition of Benzylamine[1]

Materials:

-

This compound (0.43 mmol)

-

Benzylamine (0.43 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.0215 mmol, 5 mol%)

-

Magnetic stirrer and flask

Procedure:

-

To a 10 mL flask equipped with a magnetic stirrer, add this compound (0.43 mmol) and benzylamine (0.43 mmol).

-

Add DBU (5 mol%).

-

Stir the reaction mixture at 60°C for 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography on silica gel using a hexane/ethyl acetate (8:2) mixture as the eluent to obtain (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate.

Thiol-Michael Addition: The Addition of Thiols

The thiol-Michael addition, or sulfa-Michael addition, is a highly efficient "click" reaction that involves the conjugate addition of a thiol to an electron-deficient alkene. This reaction is known for its high yields, rapid reaction times, and tolerance of a wide range of functional groups. The reaction can be catalyzed by bases or nucleophiles, such as amines and phosphines.

While specific examples for this compound are not extensively detailed in the literature, the general principles and protocols for thiol-Michael additions to acrylates are well-established and can be adapted. Phosphines, such as dimethylphenylphosphine (DMPP), have been shown to be highly effective catalysts for these reactions.[2][3][4]

Representative Experimental Protocol: Phosphine-Catalyzed Thiol-Michael Addition

This protocol is a general representation and may require optimization for this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Dimethylphenylphosphine (DMPP) (catalytic amount)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

-

Magnetic stirrer and flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flask under an inert atmosphere, add a solution of this compound in the chosen anhydrous solvent.

-

Add the thiol to the solution.

-

Add a catalytic amount of DMPP to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or NMR spectroscopy.

-

Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Carbanion-Michael Addition: The Addition of Carbon Nucleophiles

The Michael addition of carbanions is a powerful tool for carbon-carbon bond formation. Common carbon nucleophiles include enolates derived from active methylene compounds like diethyl malonate and nitroalkanes. These reactions are crucial in the synthesis of various drug molecules.

Application in Drug Synthesis

The Michael addition reaction is a key step in the synthesis of precursors for several important pharmaceuticals.

-

GABA Analogues (Baclofen and Rolipram): The synthesis of γ-nitrocarbonyl compounds, which are precursors to β-substituted γ-aminobutyric acid (GABA) derivatives like Baclofen and Rolipram, often involves the Michael addition of a carbanion to a nitroalkene. While not directly involving this compound as the acceptor in these specific literature examples, the principle of creating a key intermediate via a Michael addition is central.[5]

-

Tilidine: this compound is a known key intermediate in the synthesis of the opioid analgesic Tilidine.[6] The synthesis involves a Michael-type addition of a carbanion to this compound.

Representative Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate

This is a general protocol for the addition of diethyl malonate to an acrylate, which would need to be adapted and optimized for this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (catalytic or stoichiometric amount)

-

Anhydrous ethanol

-

Magnetic stirrer and flask under an inert atmosphere

Procedure:

-

In a flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution and stir to form the enolate.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Asymmetric Michael Additions

The development of asymmetric Michael additions is of paramount importance in drug development, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis and metal-based catalysis are two primary approaches to achieve high enantioselectivity.

While specific high-yielding, enantioselective Michael additions directly on this compound are not extensively documented in the provided search results, the use of chiral catalysts for conjugate additions to similar α,β-unsaturated esters is a well-established field. For instance, copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has shown high enantioselectivities.[7][8][9] Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have been successfully employed in the asymmetric Michael addition of carbanions to nitroalkenes.[5]

Visualizations

Michael Addition Reaction Mechanism

Caption: General mechanism of a base-catalyzed Michael addition reaction.

General Experimental Workflow

Caption: A typical experimental workflow for a Michael addition reaction.

Conclusion

The Michael addition reaction of this compound is a powerful and versatile transformation for the synthesis of a wide array of compounds, particularly those with relevance to the pharmaceutical industry. The ability to introduce nitrogen, sulfur, and carbon nucleophiles through aza-, thiol-, and carbanion-Michael additions, respectively, provides access to diverse molecular scaffolds. While catalyzed reactions, especially with DBU for aza-Michael additions, show significant rate and yield enhancements, the development of stereoselective methods remains a key area for future research to unlock the full potential of this versatile building block in the synthesis of chiral drugs. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the reactivity of this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. "The Nucleophilic, Phosphine-Catalyzed Thiol-ene Click Reaction and Con" by Justin W. Chan, Bing Yu et al. [aquila.usm.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. This compound | 22286-82-4 | Benchchem [benchchem.com]

- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

Safety, handling, and MSDS for Ethyl 2-phenylacrylate

An In-depth Technical Guide to the Safety, Handling, and MSDS of Ethyl 2-phenylacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 22286-82-4), a common reagent in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Below is a summary of key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 123-125 °C at 16 mmHg | [5] |

| Purity | ≥97% | [2][3] |

| Storage Temperature | Store in a cool, dry place. Inert atmosphere, store in freezer, under -20°C. | [5] |

Safety and Hazards

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

| Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 |

| - | H411: Toxic to aquatic life with long lasting effects |

Source:[1]

Precautionary Statements

The following precautionary statements are recommended when handling this compound:

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P391 | Collect spillage. |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Safe Handling and Storage

Proper handling and storage practices are essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-